L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-
CAS No.: 654054-56-5
Cat. No.: VC16820168
Molecular Formula: C22H31N5O5S2
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654054-56-5 |
|---|---|
| Molecular Formula | C22H31N5O5S2 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1 |
| Standard InChI Key | KBIRQRMIAKBVLG-DKIMLUQUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The peptide sequence Val-Cys-Trp-Cys adopts a linear structure with the following IUPAC name:
. Key features include:
-
Cysteine residues: Positioned at the second and fourth sites, these residues contain thiol (-SH) groups capable of forming disulfide bonds under oxidative conditions, though the reduced form is implied by the absence of cyclic annotations.
-
Tryptophan: The indole side chain at the third position contributes hydrophobicity and potential π-π stacking interactions.
-
Valine: The N-terminal valine enhances structural rigidity via its branched aliphatic side chain.
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 509.6 g/mol | |
| Key functional groups | Thiols (-SH), indole, carboxyl |
Synthesis and Biosynthetic Pathways
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is the most plausible method for producing Val-Cys-Trp-Cys, given its linear structure and moderate length. Key steps include:
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Resin activation: Use of Fmoc-protected amino acids bound to a polystyrene resin.
-
Deprotection and coupling: Sequential removal of Fmoc groups with piperidine and coupling of subsequent residues using activators like HBTU .
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Cleavage and purification: TFA-mediated cleavage from the resin, followed by HPLC purification .
Enzymatic synthesis, as demonstrated for analogous dipeptides (e.g., δ-L-α-aminoadipoyl-L-cysteinyl-D-valine synthetase in ACV synthetase) , is less likely here due to the absence of non-ribosomal peptide synthetase (NRPS) data for this sequence.
Table 2: Synthetic Challenges and Solutions
| Challenge | Strategy |
|---|---|
| Cysteine oxidation | Use of reducing agents (e.g., DTT) during synthesis |
| Tryptophan degradation | Protect indole with Boc groups |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderate in aqueous solutions due to cysteine’s polar thiols, counterbalanced by tryptophan’s hydrophobicity.
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Stability: Thiol groups are prone to oxidation, necessitating storage under inert atmospheres or with antioxidants.
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Isoelectric point (pI): Estimated at ~5.2 based on cysteine (pKa ~8.3) and terminal carboxyl (pKa ~2.2) groups.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 1.8 (estimated) |
| Hydrogen bond donors | 7 |
| Hydrogen bond acceptors | 10 |
Analytical Characterization Techniques
Spectroscopic and Chromatographic Methods
-
Mass spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (509.6 Da) .
-
Nuclear magnetic resonance (NMR): -NMR resolves backbone and side-chain proton environments .
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High-performance liquid chromatography (HPLC): Reverse-phase HPLC assesses purity (>95% for research-grade material).
Table 4: Analytical Data Comparison
| Technique | Key Findings |
|---|---|
| ESI-MS | [M+H] at m/z 510.6 |
| -NMR | δ 1.02 (valine CH), δ 7.3 (tryptophan indole) |
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